XDM-CBP Binding Affinity: Balanced CBP/p300 Kd Values Distinguish It from Sub-Nanomolar and Highly Skewed Comparators
XDM-CBP exhibits Kd values of 0.23 μM for CBP and 0.47 μM for p300 as measured by isothermal titration calorimetry (ITC) . This balanced, sub-micromolar affinity profile contrasts with several class members: SGC-CBP30 is approximately 11-fold more potent (Kd = 21 nM CBP / 32 nM p300) ; I-CBP112 shows a skewed profile with a ~4.4-fold preference for CBP (Kd = 142 nM CBP vs. 625 nM p300) ; and Inobrodib (CCS1477) achieves sub-nanomolar affinity (Kd = 1.3 nM p300 / 1.7 nM CBP) . The quantified difference in XDM-CBP's affinity tier makes it particularly suitable for studies where excessive target engagement or complete target saturation may obscure physiological transcriptional responses.
| Evidence Dimension | Equilibrium dissociation constant (Kd) for CBP and p300 bromodomains |
|---|---|
| Target Compound Data | CBP Kd = 0.23 μM; p300 Kd = 0.47 μM |
| Comparator Or Baseline | SGC-CBP30: CBP Kd = 0.021 μM, p300 Kd = 0.032 μM; I-CBP112: CBP Kd = 0.142 μM, p300 Kd = 0.625 μM; Inobrodib (CCS1477): p300 Kd = 0.0013 μM, CBP Kd = 0.0017 μM |
| Quantified Difference | XDM-CBP is 11-fold less potent than SGC-CBP30; ~1.6-fold less potent for CBP but 1.3-fold more potent for p300 compared to I-CBP112; ~135- to 362-fold less potent than Inobrodib |
| Conditions | Isothermal titration calorimetry (ITC) using recombinant CBP and p300 bromodomain proteins |
Why This Matters
The sub-micromolar, balanced affinity of XDM-CBP provides a moderate potency window that avoids the complete target suppression characteristic of picomolar/nanomolar probes, enabling more nuanced dose-response studies of CBP/p300-dependent transcription without masking compensatory mechanisms.
